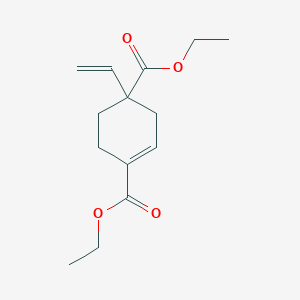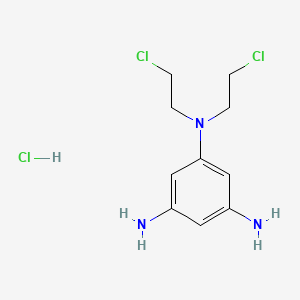
2,4,6-Trinitrophenol--5-methyl-7,8-dihydroquinoline (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by a coupling reaction with 5-methyl-7,8-dihydroquinoline. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and safety. This may include recrystallization and purification processes to remove any impurities and stabilize the compound for storage and use.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized further under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more highly nitrated phenols or quinones.
Reduction: Formation of 2,4,6-triaminophenol derivatives.
Substitution: Formation of various substituted phenols or quinolines depending on the substituent used.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in industrial applications.
5-Methyl-7,8-dihydroquinoline: Studied for its biological activity and potential therapeutic applications.
Uniqueness
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline is unique due to its combination of explosive and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propiedades
Número CAS |
60499-14-1 |
|---|---|
Fórmula molecular |
C16H14N4O7 |
Peso molecular |
374.30 g/mol |
Nombre IUPAC |
5-methyl-7,8-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-6-10-9(8)5-3-7-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7H,2,6H2,1H3;1-2,10H |
Clave InChI |
SHQBFLNQHPZOJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC2=C1C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)

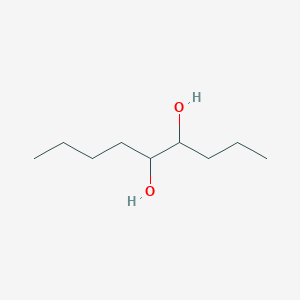
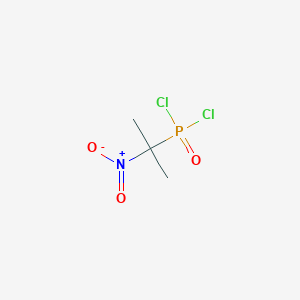
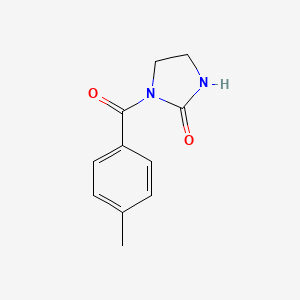
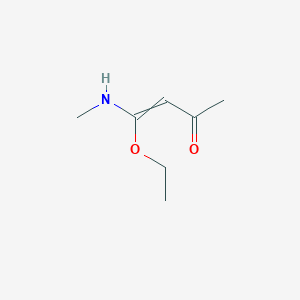
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
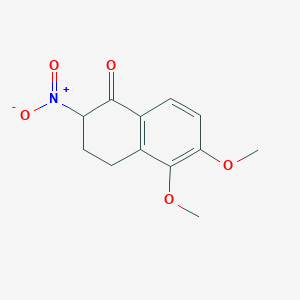
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
